Phenol, 4-nonyl-, calcium salt
CAS No.: 100842-25-9
Cat. No.: VC20742391
Molecular Formula: C30H46CaO2
Molecular Weight: 478.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100842-25-9 |
---|---|
Molecular Formula | C30H46CaO2 |
Molecular Weight | 478.8 g/mol |
IUPAC Name | calcium;4-nonylphenolate |
Standard InChI | InChI=1S/2C15H24O.Ca/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
Standard InChI Key | JOTIGIPYKRJFSC-UHFFFAOYSA-L |
SMILES | CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |
Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |
Chemical Properties and Structure
Molecular Structure
Phenol, 4-nonyl-, calcium salt (2:1) has a molecular formula of C30H46CaO2 . Its structure consists of a calcium ion bonded to two oxygen atoms from the deprotonated hydroxyl groups of two 4-nonylphenol molecules. The nonyl group is attached to the phenol ring at the para position (position 4), hence the name 4-nonylphenol . This structural arrangement gives the compound its unique chemical properties.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Phenol, 4-nonyl-, calcium salt (2:1):
Property | Value |
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Molecular Formula | C30H46CaO2 |
Molecular Weight | 478.8 g/mol |
CAS Number | 100842-25-9 |
IUPAC Name | calcium;4-nonylphenolate |
Parent Compound | 4-Nonylphenol (CID 1752) |
InChIKey | JOTIGIPYKRJFSC-UHFFFAOYSA-L |
These properties were computed and documented in the PubChem database .
Identification and Nomenclature
Chemical Identifiers
The compound can be identified through various chemical identifiers as listed below:
Identifier Type | Value |
---|---|
CAS Number | 100842-25-9 |
PubChem CID | 21989596 |
InChI | InChI=1S/2C15H24O.Ca/c21-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h210-13,16H,2-9H2,1H3;/q;;+2/p-2 |
SMILES | CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |
DSSTox Substance ID | DTXSID80905802 |
Nikkaji Number | J155.228G |
Wikidata | Q82874367 |
These identifiers provide standardized ways to reference the compound across different chemical databases and literature .
Synonyms
The compound is known by several synonyms including:
Relationship to Nonylphenol
Parent Compound
Phenol, 4-nonyl-, calcium salt (2:1) is derived from 4-nonylphenol (CID 1752), which serves as its parent compound . Understanding the properties and behavior of 4-nonylphenol provides insights into the potential characteristics of its calcium salt.
Isomeric Considerations
The term "nonylphenol" encompasses a variety of isomeric compounds with the general formula C6H4(OH)(C9H19)x, differing in the degree of branching of the nonyl group and the substitution position on the phenol ring . In technical nonylphenol mixtures, branched para-nonylphenol isomers constitute at least 90% of the final product .
Consequently, Phenol, 4-nonyl-, calcium salt (2:1) may also represent a mixture of different isomeric structures, though it specifically refers to the para-substituted form as indicated by the "4-" in its name. This isomeric complexity is important to consider when evaluating the chemical's properties and effects.
Classification and Regulatory Status
Phenol, 4-nonyl-, calcium salt (2:1) is classified as an organocalcium compound, specifically as a calcium salt of 4-nonylphenol. It is listed in various chemical databases and registries, including EPA Chemicals under the TSCA, EPA DSSTox, Japan Chemical Substance Dictionary, and Wikidata .
The compound's classification in these regulatory and scientific databases indicates its recognition as a distinct chemical entity with potential industrial relevance and environmental implications.
Environmental and Health Considerations
Environmental Fate
Nonylphenols have been detected in various environmental matrices:
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In effluents at concentrations ranging from 0.056 to 0.34 μg/L for branched nonylphenol
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In effluents at concentrations ranging from 0.10 to 2.9 μg/L for 4-nonylphenol
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In biosolids from sewage treatment plants at concentrations ranging from 0.35 to 513 mg/kg for 4-nonylphenol
The following table summarizes environmental detections of nonylphenols:
Metabolism and Biodegradation
Metabolic Pathways
Nonylphenol metabolism in biological systems may involve:
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Sulfonation as a major conjugation pathway, especially at low substrate concentrations
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Production of sulfate conjugates that could favor excretion by the kidney and gills
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Interaction with phenol sulfotransferases that are also involved in the sulfonation of 17-β-estradiol in human platelets
Despite metabolism, research indicates that a substantial proportion of parent nonylphenol compound may remain in muscle tissue, which could have implications for the maintenance of residues and associated biological activity .
Biodegradation
Studies on nonylphenol ethoxylates (NPE) indicate:
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Under aerobic conditions, 14CO2 evolution from 14C-labeled NPE follows first-order kinetics with a half-life of approximately 22 days after an induction period
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Complete deethoxylation with formation of nonylphenol has been observed only under anaerobic conditions
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Certain tertiary isomers of nonylphenol may be resistant to biodegradation in both lake water and sediment, showing only slight losses over extended periods
These biodegradation patterns may have implications for the environmental persistence of nonylphenol-related compounds, potentially including its calcium salt.
Research Gaps and Future Directions
Current Knowledge Limitations
Information specifically about Phenol, 4-nonyl-, calcium salt (2:1) in the search results is primarily limited to chemical identification data . Significant knowledge gaps exist regarding:
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Specific physical properties beyond basic chemical identity
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Unique applications compared to nonylphenol
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Environmental fate and potential transformation products
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Toxicological profile and whether it differs from that of nonylphenol
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Regulatory status and management across different jurisdictions
Research Needs
Future research directions that would advance understanding of this compound include:
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Comparative studies of the physical and chemical properties of the calcium salt versus free nonylphenol
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Investigation of potential unique applications leveraging the calcium salt form
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Environmental fate studies to determine persistence, mobility, and transformation
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Toxicological evaluations to assess whether the calcium salt form exhibits different biological effects than nonylphenol
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Development of analytical methods specifically optimized for detection of the calcium salt form in environmental and biological matrices
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